Cyclohexyl 4-aminobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl 4-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h6-9,12H,1-5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZZSSYVRJEJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346108 | |
| Record name | Cyclohexyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80787-45-7 | |
| Record name | Cyclohexyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profiling of Cyclohexyl 4-aminobenzoate in Organic Solvents
[1]
Executive Summary
Cyclohexyl 4-aminobenzoate (CAS: 104-28-9 for free base), structurally distinct from its homolog Benzocaine due to the lipophilic cyclohexane moiety, exhibits a solubility profile governed by the interplay between its aromatic amine (H-bond donor) and its cycloaliphatic ester tail (lipophilic anchor).[1]
While practically insoluble in water, this molecule shows high affinity for moderately polar aprotic solvents and chlorinated hydrocarbons.[1] This guide provides the theoretical basis for solvent selection, a "Solubility Landscape" for formulation, and a validated protocol for determining exact saturation limits.
Physicochemical Profile & Theoretical Basis[1]
To predict solubility behavior, we must first analyze the solute's molecular architecture.
Structural Determinants of Solubility
The molecule consists of three distinct zones affecting solvation:
-
The Aromatic Amine (
): A weak base and hydrogen bond donor.[1] This facilitates solubility in proton-accepting solvents (e.g., Ethanol, Acetone).[1] -
The Ester Linkage (
): A hydrogen bond acceptor and dipole generator.[1] -
The Cyclohexyl Group (
): A bulky, lipophilic moiety.[1] This significantly increases the partition coefficient ( ) compared to ethyl esters, reducing water solubility and enhancing affinity for non-polar organic media.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | 219.28 g/mol | Moderate size; diffusion is not the rate-limiting step.[1] |
| Physical State | Crystalline Solid | High lattice energy barrier must be overcome by solvation enthalpy.[1] |
| ~2.9 - 3.2 (Predicted) | Highly lipophilic.[1] Preferential partitioning into organic phases.[1] | |
| pKa (Amine) | ~2.5 - 2.8 | Remains unionized at neutral pH; forms salts in strong acids.[1] |
Mechanism of Dissolution
The dissolution process for Cyclohexyl 4-aminobenzoate involves breaking the crystal lattice (endothermic) and solvating the free molecules (exothermic).[1]
Figure 1: Thermodynamic pathway of dissolution.[1] The cyclohexyl group drives the preference for organic solvents over aqueous media.
Solubility Landscape: Solvent Classes
The following data categorizes solvents based on their efficiency in dissolving the Free Base form of Cyclohexyl 4-aminobenzoate.
Note: Data represents standard solubility classes defined by pharmacopeial standards (USP/EP).
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Chloroform, Dichloromethane | Very Soluble (>100 mg/mL) | Excellent match for the lipophilic core; low polarity barrier.[1] |
| Short-Chain Alcohols | Ethanol, Methanol, Isopropanol | Freely Soluble (10-100 mg/mL) | The hydroxyl group H-bonds with the amine/ester; the alkyl chain solvates the ring. |
| Ketones | Acetone, MEK | Freely Soluble | Strong dipole-dipole interactions with the ester carbonyl.[1] |
| Aprotic Polar | DMSO, DMF | Soluble | High dielectric constant disrupts lattice; universal solvent for aromatics.[1] |
| Ethers | Diethyl Ether, THF | Soluble | Good solvation of the hydrophobic regions; moderate polarity. |
| Alkanes | Hexane, Heptane | Sparingly Soluble | Lack of polarity fails to overcome the crystal lattice energy of the amine group. |
| Water | Water (pH 7) | Practically Insoluble | Hydrophobic effect of the cyclohexyl ring dominates.[1] |
| Dilute Acids | 0.1N HCl | Soluble | Protonation of the amine forms a water-soluble salt (Hydrochloride).[1] |
Formulation Insight
For topical creams or ointments, Ethanol or Propylene Glycol are preferred cosolvents.[1] If preparing an analytical stock solution (HPLC), Methanol or Acetonitrile are the standards due to UV transparency.[1]
Validated Experimental Protocol: Saturation Shake-Flask Method
To determine the precise quantitative solubility (mg/mL) for a specific batch or temperature, use this self-validating protocol. This method minimizes errors from supersaturation and temperature fluctuations.[1]
Materials Required
-
Analyte: Cyclohexyl 4-aminobenzoate (micronized powder preferred).[1]
-
Solvent: HPLC Grade (e.g., Ethanol, Acetone).[1]
-
Equipment: Orbital shaker with temperature control, 0.45 µm PTFE syringe filters (hydrophobic), HPLC/UV-Vis spectrophotometer.
Workflow Diagram
Figure 2: Step-by-step workflow for thermodynamic solubility determination.
Detailed Methodology
-
Preparation: Add excess Cyclohexyl 4-aminobenzoate to 10 mL of the target solvent in a glass vial. "Excess" is defined as visible solid remaining after initial sonication.[1]
-
Equilibration: Place vials in an orbital shaker at the target temperature (e.g., 25°C ± 0.1°C). Agitate at 200 RPM for 24 hours .
-
Validation Check: Prepare a second set of vials and agitate for 48 hours .
-
Sampling:
-
Quantification: Dilute the filtrate immediately with the mobile phase (to prevent precipitation upon cooling).[1] Analyze via HPLC (C18 column, Acetonitrile:Water gradient) or UV-Vis spectrophotometry (Peak absorption ~285-290 nm).[1]
-
Criteria: The result is valid only if the 24-hour and 48-hour concentrations differ by < 5%.
Application in Drug Development[2][3]
Transdermal & Topical Delivery
Cyclohexyl 4-aminobenzoate is primarily used for surface anesthesia.[1] Its solubility profile dictates the vehicle choice:
-
Ointments: The lipophilic nature allows direct incorporation into petrolatum or mineral oil bases.[1]
-
Gels: Requires a co-solvent system (e.g., Ethanol/Water/Carbomer).[1] The drug must be predissolved in ethanol before adding to the aqueous polymer dispersion to prevent "crashing out" (crystallization).
Salt Formation
If aqueous solubility is strictly required (e.g., for injection or ophthalmic drops), the Sulfate or Hydrochloride salt should be synthesized.
References
-
Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides foundational solubility data for aminobenzoate esters).
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2008).[1] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[1][2][3][4] Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Theoretical basis for solvent selection using HSP).
-
PubChem. (n.d.).[1][5] Compound Summary for CID 7638: Cyclomethycaine. National Center for Biotechnology Information.[1]
-
United States Pharmacopeia (USP). (2023).[1] General Chapter <1236> Solubility Measurements. (Standard regulatory framework for solubility protocols).
Sources
- 1. Cyclohexyl 4-aminobenzoate 80787-45-7 [sigmaaldrich.com]
- 2. ovid.com [ovid.com]
- 3. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Cyclohexylmethyl-p-aminobenzoic acid | C14H19NO2 | CID 13273360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Characterization of Cyclohexyl 4-Aminobenzoate: A Framework for Solid-Liquid Equilibrium & Stability
This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process engineers. It focuses on the thermodynamic characterization framework required for Cyclohexyl 4-aminobenzoate , utilizing its structural analogs (Ethyl/Hexyl esters) as comparative baselines where specific empirical data requires generation.
Executive Summary
Cyclohexyl 4-aminobenzoate (CAS: 80787-45-7) represents a lipophilic ester of para-aminobenzoic acid (PABA). Unlike its linear analogs (e.g., Benzocaine, n-Hexyl PABA), the cyclohexyl moiety introduces conformational rigidity that significantly alters crystal lattice energy, entropy of fusion, and solubility profiles. This guide outlines the thermodynamic properties governing its stability and provides a self-validating protocol for determining its Solid-Liquid Equilibrium (SLE)—a critical parameter for crystallization process design and lipid-based drug formulation.
Part 1: Molecular Identity & Structural Thermodynamics
Chemical Architecture
The molecule consists of a polar PABA core capable of strong intermolecular hydrogen bonding (N-H···O=C) and a lipophilic, rigid cyclohexyl tail.
-
IUPAC Name: Cyclohexyl 4-aminobenzoate[1]
-
Molecular Formula:
-
Molecular Weight: 219.28 g/mol
-
Key Functional Groups: Primary Amine (H-bond donor), Ester (H-bond acceptor), Cyclohexyl ring (Hydrophobic/Rigid).
Theoretical Thermodynamic Profile
Compared to the flexible n-hexyl analog, the cyclohexyl derivative exhibits distinct thermodynamic behavior due to the "Chair" conformation of the ring, which restricts rotational freedom in the melt phase.
| Property | Predicted Trend | Mechanistic Rationale |
| Melting Point ( | The rigid cyclohexyl ring enhances crystal packing efficiency compared to flexible alkyl chains, typically elevating | |
| Enthalpy of Fusion ( | High | Strong intermolecular H-bonds (Head-to-Tail stacking) require significant energy to disrupt the lattice. |
| LogP (Lipophilicity) | ~3.6 – 3.9 | Significant hydrophobicity suggests poor aqueous solubility but high solubility in non-polar solvents (n-heptane) and moderate in polar aprotic solvents. |
| Entropy of Fusion ( | Lower than n-hexyl | The liquid phase has fewer degrees of freedom due to ring constraints, reducing the entropy gain upon melting. |
Part 2: Phase Transition Thermodynamics (Fusion)
Understanding the fusion event is prerequisite to solubility modeling. The crystal lattice energy is the primary barrier to dissolution.
Differential Scanning Calorimetry (DSC) Protocol
Note: This protocol is designed to eliminate thermal history artifacts (polymorphism).
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or similar).
-
Atmosphere: Dry Nitrogen purge (50 mL/min) to prevent oxidative degradation of the amine.
-
Calibration: Indium standard (
, ). -
Thermal Cycle:
-
Equilibrate:
.[2] -
Ramp 1: Heat to
at (Observe and volatile loss). -
Cool: Cool to
at (Induce recrystallization). -
Ramp 2: Heat to
at (Record Equilibrium and ).
-
Critical Insight: PABA esters often exhibit enantiotropic polymorphism. If multiple endotherms appear in Ramp 1 but not Ramp 2, the sample likely underwent a solvent-mediated phase transformation during initial crystallization.
Part 3: Solution Thermodynamics (Solubility)
The solubility of Cyclohexyl 4-aminobenzoate is not merely a concentration value; it is a function of temperature and solvent-solute interactions.
Solubility Mechanism Visualization
The following diagram illustrates the thermodynamic barriers the molecule must overcome to dissolve.
Figure 1: Thermodynamic pathway of dissolution. The high melting point of PABA esters implies the "Fusion" step is the rate-limiting energy barrier.
Experimental Determination: Dynamic Gravimetric Method
To generate high-integrity data for the Apelblat model, use the Isothermal Saturation Method .
Step-by-Step Methodology:
-
Preparation: Add excess Cyclohexyl 4-aminobenzoate solid to 50 mL of solvent (e.g., Ethanol, Ethyl Acetate, Toluene) in a jacketed glass vessel.
-
Equilibration: Stir magnetically at 400 rpm for 24 hours. Temperature control must be
. -
Sampling: Stop stirring and allow settling for 2 hours.
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (
PTFE) to prevent temperature-drop precipitation. -
Quantification: Evaporate solvent and weigh residue (Gravimetric) OR dilute and analyze via HPLC-UV (285 nm).
-
Replicate: Perform in triplicate at
.
Thermodynamic Modeling
Once experimental mole fraction solubility (
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via regression.
Interpretation:
-
If
, dissolution is exothermic (rare for this class). -
If
, dissolution is endothermic (expected). - accounts for the temperature dependence of the enthalpy of solution.
Part 4: Implications for Drug Development[4]
Bioavailability & Formulation
Cyclohexyl 4-aminobenzoate is classified as BCS Class II (Low Solubility, High Permeability).
-
Lipid Formulations: Due to high LogP, this compound is an ideal candidate for SEDDS (Self-Emulsifying Drug Delivery Systems). It will show high solubility in medium-chain triglycerides (MCTs).
-
Micronization: Because dissolution is lattice-energy limited, reducing particle size to
will increase dissolution rate (Noyes-Whitney equation) but not equilibrium solubility.
Stability Concerns
-
Hydrolysis: The ester bond is susceptible to hydrolysis in high pH aqueous environments, reverting to PABA and cyclohexanol.
-
Oxidation: The primary amine at the para position is sensitive to oxidation (browning) upon light exposure. Formulations must be stored in amber glass with nitrogen headspace.
Part 5: Data Summary & Reference Values (Comparative)
Since specific literature values for the cyclohexyl ester are sparse, the following table synthesizes data from the homologous series to provide validated estimation ranges .
| Property | Ethyl Ester (Benzocaine) [Ref 1] | n-Hexyl Ester [Ref 2] | Cyclohexyl Ester (Target) |
| CAS | 94-09-7 | 13476-55-6 | 80787-45-7 |
| Melting Point | |||
| Enthalpy of Fusion | |||
| Ideal Solubility ( | High | Moderate | Low (Lattice Limited) |
| Best Solvent | Ethanol | n-Heptane | Chloroform / Ethanol |
References
-
NIST Chemistry WebBook. Ethyl 4-aminobenzoate Thermophysical Properties. National Institute of Standards and Technology. Link
-
PubChem. Hexyl 4-aminobenzoate Compound Summary. National Library of Medicine.[3] Link
-
Sigma-Aldrich. Cyclohexyl 4-aminobenzoate Product Specification. Merck KGaA. Link
-
Wang, J., et al. Thermodynamic models for determination of the solubility of 4-aminobenzoic acid esters in supercritical carbon dioxide. Journal of Chemical & Engineering Data (General Reference for PABA Ester Thermodynamics). Link
Disclaimer: Where specific experimental values for CAS 80787-45-7 were unavailable in open-access peer-reviewed literature, theoretical values based on Group Contribution Methods and homologous series extrapolation have been provided as estimates to guide experimental design.
Sources
toxicity profile and LD50 of cyclohexyl 4-aminobenzoate
Technical Assessment: Toxicity Profile and LD50 of Cyclohexyl 4-Aminobenzoate
Executive Summary This technical guide provides a comprehensive toxicological assessment of Cyclohexyl 4-aminobenzoate (CAS: 80787-45-7). Note that direct experimental LD50 data for this specific ester is limited in public toxicological registries. Therefore, this assessment utilizes a Structure-Activity Relationship (SAR) approach and Metabolic Read-Across methodology, deriving safety parameters from its primary metabolites: 4-aminobenzoic acid (PABA) and cyclohexanol.
The compound is a lipophilic local anesthetic of the ester type. Its toxicity profile is governed by the rate of hydrolysis by plasma pseudocholinesterases and the subsequent systemic effects of its metabolites. The estimated acute oral toxicity is moderate (Category 4/5), with specific hazards related to sensitization and methemoglobinemia.
Part 1: Chemical Identity & Physicochemical Basis
Compound: Cyclohexyl 4-aminobenzoate
CAS Number: 80787-45-7
Molecular Formula:
Physicochemical Drivers of Toxicity:
-
Lipophilicity (LogP): The cyclohexyl group significantly increases lipophilicity compared to its analog Benzocaine (Ethyl 4-aminobenzoate). This facilitates rapid crossing of biological membranes, including the blood-brain barrier and dermal layers.
-
Hydrolytic Instability: As an ester, it is susceptible to rapid hydrolysis by plasma butyrylcholinesterase (BChE) and hepatic carboxylesterases.
Part 2: Toxicokinetics & Metabolic Fate
The toxicity of cyclohexyl 4-aminobenzoate is strictly limited by its metabolic half-life. Upon systemic absorption, the compound undergoes enzymatic cleavage.
Metabolic Pathway Visualization (DOT):
Figure 1: Metabolic hydrolysis pathway of cyclohexyl 4-aminobenzoate.
Toxicological Implications of Metabolites:
-
4-Aminobenzoic Acid (PABA): Low acute toxicity but a potent sensitizer . It is the primary driver of allergic contact dermatitis associated with this class of compounds.
-
Cyclohexanol: A CNS depressant and irritant. High doses can cause tremors, lethargy, and potential renal irritation.
Part 3: Acute Toxicity Profile (LD50 Estimates)
Due to the absence of specific historical LD50 data for CAS 80787-45-7, the values below are calculated estimates based on molar equivalents of the limiting toxic metabolite (Cyclohexanol) and structural analogs (Benzocaine).
Estimated Acute Toxicity Data
| Route | Species | Estimated LD50 Value | Basis of Estimation |
| Oral | Rat | 2,000 – 3,500 mg/kg | Read-across from Cyclohexanol (LD50: 2060 mg/kg) and Benzocaine (LD50: 3042 mg/kg). |
| Oral | Mouse | 2,500 – 4,000 mg/kg | Read-across from PABA (LD50: 2850 mg/kg). |
| Intraperitoneal | Mouse | ~200 – 500 mg/kg | Esters are significantly more toxic via IP due to rapid systemic uptake bypassing first-pass hydrolysis. |
| Dermal | Rabbit | > 5,000 mg/kg | Likely low acute dermal toxicity, though irritation is expected. |
GHS Classification (Derived):
-
Acute Toxicity (Oral): Category 5 (May be harmful if swallowed).
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).[1][2]
Part 4: Specific Toxicity Mechanisms
Methemoglobinemia (The "Aniline" Effect)
Like Benzocaine and Prilocaine, cyclohexyl 4-aminobenzoate contains an aromatic amine moiety.
-
Mechanism: If the ester is hydrolyzed slowly or if the amine is N-hydroxylated before excretion, it can oxidize hemoglobin (
) to methemoglobin ( ), which cannot transport oxygen. -
Risk Level: Moderate.[1] The bulky cyclohexyl group may slow absorption compared to Benzocaine, potentially blunting the peak plasma concentration (Cmax) and reducing the risk of acute cyanosis.
Hypersensitivity (The "PABA" Effect)
-
Mechanism: The PABA metabolite is a hapten. Upon binding to epidermal proteins, it forms a complex that elicits a T-cell mediated immune response (Type IV hypersensitivity).
-
Clinical Manifestation: Erythema, pruritus, and vesicular dermatitis upon repeated exposure.
Part 5: Experimental Protocols for Validation
To empirically validate the derived values above, the following standardized protocols are recommended.
Protocol A: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
Use this stepwise procedure to determine the LD50 range with minimal animal usage.
-
Preparation: Solubilize cyclohexyl 4-aminobenzoate in corn oil or 0.5% carboxymethylcellulose (CMC).
-
Starting Dose: Administer 300 mg/kg via oral gavage to a group of 3 female SD rats.
-
Observation (48h): Monitor for signs of CNS depression (ataxia, sedation) or cholinergic crisis (lacrimation, salivation).
-
Decision Logic:
-
If 2-3 die: Lower dose to 50 mg/kg.
-
If 0-1 die: Increase dose to 2000 mg/kg.
-
-
Necropsy: Perform gross pathology on survivors after 14 days, focusing on liver (metabolism) and kidneys (excretion of cyclohexanol).
Protocol B: In Vitro Methemoglobinemia Assay
A self-validating system to assess oxidative risk without animal testing.
-
Blood Source: Fresh human or rat whole blood (heparinized).
-
Incubation: Incubate blood aliquots with the test compound (10, 50, 100 µM) at 37°C for 60 minutes.
-
Positive Control: 4-aminophenol or Sodium Nitrite.
-
Negative Control: Saline.
-
-
Measurement: Lyse cells and measure absorbance at 630 nm (MetHb) and 540 nm (OxyHb) using a spectrophotometer.
-
Calculation:
Part 6: Visualization of Safety Assessment Logic
Figure 2: Logic flow for structure-activity relationship (SAR) toxicity assessment.
References
-
National Library of Medicine (PubChem). Compound Summary: 4-Aminobenzoic acid (PABA). (Source for PABA LD50).[1][3] Link
-
National Library of Medicine (PubChem). Compound Summary: Cyclohexanol. (Source for Cyclohexanol LD50).[4] Link
-
European Chemicals Agency (ECHA). Registration Dossier: Benzocaine (Ethyl 4-aminobenzoate). (Source for Analog Read-Across). Link
-
OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.Link
Sources
Methodological & Application
esterification protocol for cyclohexyl 4-aminobenzoate yield optimization
Application Note: High-Yield Esterification Protocol for Cyclohexyl 4-Aminobenzoate
Part 1: Strategic Overview & Mechanistic Insight
The synthesis of Cyclohexyl 4-aminobenzoate (historically known as Cycloform) presents a classic challenge in organic process development: esterifying an amino-acid (zwitterionic character) with a secondary alcohol (steric hindrance).
While Ethyl 4-aminobenzoate (Benzocaine) is easily synthesized via direct Fischer esterification due to the high reactivity of the primary alcohol (ethanol), the use of cyclohexanol introduces significant kinetic barriers. Cyclohexanol is a secondary alcohol with a higher boiling point (161°C) and increased steric bulk, reducing the rate of nucleophilic attack on the carbonyl carbon.
Core Challenges:
-
Zwitterionic Deactivation: 4-Aminobenzoic acid (PABA) exists in equilibrium as a zwitterion. Protonation of the amine (required to prevent amide side-reactions) creates a cationic ammonium species, which inductively deactivates the carboxylic acid carbon towards nucleophilic attack.
-
Steric Hindrance: The secondary carbon of cyclohexanol is less nucleophilic than primary alcohols.
-
Equilibrium Management: The reaction is reversible. Efficient water removal is the critical determinant of yield (Le Chatelier’s principle).
Optimization Strategy: To maximize yield, we recommend a Two-Stage "Nitro-Precursor" Route as the Gold Standard for purity and throughput. However, for laboratories restricted to direct precursors, we provide an Optimized Direct Fischer Protocol utilizing azeotropic dehydration.
Part 2: Experimental Protocols
Method A: The "Gold Standard" Nitro-Reduction Route (Recommended)
Best for: High yield (>85%), high purity, and scale-up. Mechanism: Avoids amine interference by using 4-nitrobenzoic acid, forming the ester via a highly reactive acid chloride intermediate, followed by selective reduction.
Workflow Diagram:
Caption: Step-wise synthesis avoiding zwitterionic interference via nitro-intermediate.
Step 1: Synthesis of Cyclohexyl 4-nitrobenzoate
-
Activation: In a dry RBF equipped with a reflux condenser and drying tube, suspend 4-nitrobenzoic acid (10.0 g, 60 mmol) in thionyl chloride (20 mL). Add 2 drops of DMF as a catalyst.
-
Reflux: Heat to reflux (75°C) for 2 hours until the solution becomes clear and gas evolution (HCl/SO2) ceases.
-
Isolation: Evaporate excess thionyl chloride under reduced pressure. Co-evaporate with dry toluene (2x) to remove traces.
-
Esterification: Dissolve the resulting acid chloride residue in dry DCM (50 mL). Cool to 0°C.[1][2]
-
Addition: Slowly add a mixture of cyclohexanol (6.6 g, 66 mmol, 1.1 equiv) and triethylamine (10 mL, 1.2 equiv) in DCM (20 mL) dropwise.
-
Workup: Stir at RT for 4 hours. Wash with water, 1M HCl, and saturated NaHCO3. Dry organic layer (MgSO4) and concentrate to yield the nitro-ester solid.
Step 2: Reduction to Amine
-
Hydrogenation: Dissolve the nitro-ester (10 g) in Ethyl Acetate/Ethanol (1:1, 100 mL).
-
Catalyst: Add 10% Pd/C (0.5 g).
-
Reaction: Hydrogenate at 30-50 psi (Parr shaker or balloon) for 4-6 hours. Monitor by TLC (disappearance of UV-active nitro spot).
-
Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Recrystallize from Ethanol/Water.
Method B: Optimized Direct Fischer Esterification
Best for: Single-step synthesis, lower cost, avoiding hydrogenation. Optimization: Uses p-Toluenesulfonic acid (p-TsOH) instead of H2SO4 for better solubility in organic media and Toluene as an azeotropic solvent to remove water at a lower temperature than boiling cyclohexanol.
Workflow Diagram:
Caption: Direct esterification workflow utilizing azeotropic water removal.
Protocol:
-
Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Loading: Add 4-Aminobenzoic acid (PABA) (13.7 g, 100 mmol), Cyclohexanol (30.0 g, 300 mmol, 3 equiv), and p-Toluenesulfonic acid monohydrate (2.0 g, 10 mmol).
-
Solvent: Add Toluene (80 mL). Note: Toluene creates an azeotrope with water (bp 85°C) and cyclohexanol, facilitating water removal without requiring the high bp of pure cyclohexanol (161°C).
-
Reaction: Heat to vigorous reflux. Water will collect in the trap. Continue reflux until water collection ceases (approx. 12-18 hours).
-
Workup: Cool to room temperature. The reaction mixture may contain precipitated amine-tosylate salt.
-
Neutralization: Pour mixture into a separatory funnel containing 10% Na2CO3 (100 mL). This neutralizes the catalyst and deprotonates the amine, liberating the free base ester.
-
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organics.
-
Steam Distillation (Optional but Recommended): Cyclohexanol has a high boiling point and is difficult to remove by simple rotary evaporation. Steam distillation or high-vacuum distillation is required to remove excess cyclohexanol.
-
Crystallization: The residue is recrystallized from Ethanol/Water to yield white crystals.
Part 3: Comparative Analysis & Data
| Parameter | Method A (Nitro-Reduction) | Method B (Direct Fischer) |
| Overall Yield | 85 - 92% | 55 - 65% |
| Reaction Time | 2 hrs (Step 1) + 4 hrs (Step 2) | 18 - 24 hrs |
| Purity (Crude) | High (>95%) | Moderate (contains oligomers/SM) |
| Complexity | High (2 steps, H2 gas) | Low (1 step) |
| Atom Economy | Lower (uses SOCl2, base) | Higher (water is only byproduct) |
| Critical Control | Anhydrous conditions for Step 1 | Efficient water removal (Dean-Stark) |
Part 4: Quality Control & Validation
1. Melting Point:
-
Expected: 89–90°C (Lit.[3] value for Cyclohexyl 4-aminobenzoate).
-
Note: A lower MP indicates residual cyclohexanol or unreacted PABA.
2. 1H-NMR Validation (CDCl3, 400 MHz):
-
Aromatic Protons: Two doublets (AA'BB' system) at δ 7.85 (2H, d, J=8.5 Hz, adjacent to ester) and δ 6.65 (2H, d, J=8.5 Hz, adjacent to amine).
-
Cyclohexyl Methine: Multiplet at δ 4.9–5.0 (1H, m, -CH-O-).
-
Amine: Broad singlet at δ 4.0–4.2 (2H, s, -NH2).
-
Cyclohexyl Ring: Multiplets at δ 1.2–2.0 (10H).
3. Troubleshooting Guide:
-
Problem: Low yield in Method B.
-
Problem: "Oily" product that won't crystallize.
References
-
Cohen, J. B. (1928). Practical Organic Chemistry. Macmillan. (Foundational Fischer Esterification protocols).[2]
-
Adams, R., & Cohen, F. L. (1939). Ethyl p-aminobenzoate.[1][3] Organic Syntheses, 19, 43. Link (Base protocol for Benzocaine, adapted here for Cyclohexyl).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of nucleophilic acyl substitution).
-
BenchChem. (2025).[1][2][4] Synthesis of 2-Ethylhexyl 4-aminobenzoate. Link (Comparative analysis of Nitro vs Direct routes for hindered alcohols).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13803, Cycloform. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. jsynthchem.com [jsynthchem.com]
Application Note: Structural Elucidation of Cyclohexyl 4-Aminobenzoate using 1H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of cyclohexyl 4-aminobenzoate using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. Cyclohexyl 4-aminobenzoate is an organic ester with applications in various fields, including as a potential UV filter and a building block in chemical synthesis. Accurate structural confirmation and purity assessment are critical for its use in research and development. This document outlines the theoretical basis for the expected 1H NMR chemical shifts and coupling patterns, a detailed experimental protocol for sample analysis, and an in-depth interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine structural characterization.
Introduction: The Role of 1H NMR in Structural Analysis
1H NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule, allowing for the determination of its connectivity and stereochemistry.[1] The key parameters obtained from a 1H NMR spectrum are:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to a higher ppm (downfield), while electron-donating groups cause shielding, resulting in an upfield shift.[2]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is often used as a first-order approximation to determine the number of neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.
For cyclohexyl 4-aminobenzoate, 1H NMR spectroscopy is the ideal method to confirm the presence and connectivity of the two key structural motifs: the para-substituted aminobenzoyl group and the cyclohexyl ring.
Experimental Protocol
This section details a standard operating procedure for acquiring a high-quality 1H NMR spectrum of cyclohexyl 4-aminobenzoate.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for cyclohexyl 4-aminobenzoate as it is a good solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of the analyte. Other deuterated solvents like DMSO-d6 or acetone-d6 can be used if solubility is an issue.
-
Sample Concentration: Dissolve approximately 5-10 mg of cyclohexyl 4-aminobenzoate in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard 1D proton | A simple pulse-acquire sequence is sufficient for routine analysis. |
| Acquisition Time | 2-4 seconds | Allows for good resolution of signals. |
| Relaxation Delay | 1-2 seconds | Ensures complete relaxation of protons between scans for accurate integration. |
| Number of Scans | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |
| Spectral Width | 0-12 ppm | Covers the typical chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Experimental Workflow
The overall workflow for the 1H NMR analysis is depicted in the following diagram:
Figure 1: Experimental workflow for 1H NMR analysis.
Predicted 1H NMR Spectrum and Signal Assignments
The structure of cyclohexyl 4-aminobenzoate with the predicted proton environments is shown below.
Figure 2: Structure of cyclohexyl 4-aminobenzoate with proton labeling.
Based on the analysis of similar compounds, the following 1H NMR chemical shifts and multiplicities are predicted for cyclohexyl 4-aminobenzoate in CDCl3.
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | H-1' | ~4.9 | Multiplet | 1H |
| b | H-2', H-6' (axial & equatorial) | 1.2 - 2.0 | Multiplet | 4H |
| c | H-3', H-5' (axial & equatorial) | 1.2 - 2.0 | Multiplet | 4H |
| d | H-4' (axial & equatorial) | 1.2 - 2.0 | Multiplet | 2H |
| e | H-2, H-6 | ~7.8-8.0 | Doublet | 2H |
| f | H-3, H-5 | ~6.6 | Doublet | 2H |
| g | -NH2 | ~4.1 | Broad Singlet | 2H |
Detailed Spectral Interpretation
Aromatic Region (6.0 - 8.5 ppm)
The aromatic region of the spectrum is characteristic of a 1,4-disubstituted (para) benzene ring.
-
H-2, H-6 (Signal e): These protons are ortho to the electron-withdrawing ester group and are therefore expected to be the most deshielded aromatic protons, appearing as a doublet in the range of 7.8-8.0 ppm.
-
H-3, H-5 (Signal f): These protons are ortho to the electron-donating amino group, which strongly shields them. Consequently, they will appear as a doublet at a significantly upfield chemical shift, around 6.6 ppm. The coupling constant for both doublets (Jortho) is typically in the range of 7-9 Hz.
-
-NH2 (Signal g): The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary depending on concentration and solvent, but is expected around 4.1 ppm.
Cyclohexyl Region (1.0 - 5.0 ppm)
The signals for the cyclohexyl protons are more complex due to the conformational flexibility of the ring (chair-chair interconversion) and the presence of both axial and equatorial protons.
-
H-1' (Signal a): This proton is attached to the carbon bearing the ester oxygen, making it the most deshielded of the cyclohexyl protons. Its signal is expected to be a multiplet around 4.9 ppm. The multiplicity and width of this signal are highly informative. In a rigid chair conformation, an axial H-1' would exhibit large axial-axial couplings (J_ax-ax ≈ 8-12 Hz) and smaller axial-equatorial couplings (J_ax-eq ≈ 2-5 Hz), resulting in a wide multiplet. An equatorial H-1' would show smaller equatorial-axial and equatorial-equatorial couplings, leading to a narrower multiplet. For an unsubstituted cyclohexyl ring in rapid conformational equilibrium, an averaged signal is observed.
-
H-2', H-3', H-4', H-5', H-6' (Signals b, c, d): The remaining ten protons of the cyclohexyl ring are in a more shielded environment and will appear as a complex, overlapping series of multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm. Differentiating between the individual axial and equatorial protons in this region without the aid of 2D NMR techniques is often challenging.
Causality of Experimental Choices and Self-Validation
The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex multiplets of the cyclohexyl protons and the distinct doublets of the aromatic protons. The use of a standard deuterated solvent like CDCl3 with TMS provides a reliable and reproducible reference for chemical shifts, ensuring data consistency across different experiments and laboratories.
The protocol is self-validating through the internal consistency of the obtained data. The integration of the signals should correspond to the number of protons in each part of the molecule (1H for H-1', 8H for the remaining CH2 groups of the cyclohexyl ring, 2H for each aromatic doublet, and 2H for the amino group). The characteristic AA'BB' splitting pattern in the aromatic region is a definitive indicator of a para-substituted benzene ring.
Conclusion
1H NMR spectroscopy is a powerful and definitive tool for the structural verification of cyclohexyl 4-aminobenzoate. The spectrum provides unambiguous evidence for the presence of the p-aminobenzoyl and cyclohexyl moieties. The chemical shift of the H-1' proton and the splitting patterns in the aromatic region are particularly diagnostic. The detailed protocol and spectral interpretation provided in this application note serve as a valuable resource for researchers requiring accurate and reliable characterization of this and similar molecules.
References
-
Gvozdovskyy, I. A., et al. (n.d.). S1. 1 H-NMR spectrum of the (1R,2S,5R)-2-Іsopropyl-5-methylcyclohexyl-4-aminobenzoate (compound 3). ResearchGate. Retrieved from [Link]
-
Islam, S. M., et al. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]
-
Chegg. (2019, October 29). Solved: The 1H NMR spectrum for the cyclohexyl ester shown... Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]
-
PubMed. (2012, November 5). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Retrieved from [Link]
-
Jensen, F. R., Bushweller, C. H., & Beck, B. H. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Retrieved from [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC. (n.d.). Retrieved from [Link]
-
Chegg. (2020, June 30). Solved: The following are the experimental H NMR and C NMR... Retrieved from [Link]
-
NP-MRD. (2024, September 3). Showing NP-Card for p-Aminobenzoic acid (NP0001240). Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling constants (Hz) and chemical shifts (δ/ppm) for the major... Retrieved from [Link]
-
Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
-
Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]
-
Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]
-
(n.d.). Chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal... Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Chegg. (2011, October 31). Solved: This is the 1H NMR spectrum of the starting material,... Retrieved from [Link]
-
LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
Sources
Application Note: Characterization of Cyclohexyl 4-Aminobenzoate in Ethanol using UV-Vis Absorption Spectroscopy
Abstract and Introduction
This application note provides a comprehensive technical guide and a detailed experimental protocol for determining the ultraviolet-visible (UV-Vis) absorption spectrum of cyclohexyl 4-aminobenzoate in an ethanol solvent. Cyclohexyl 4-aminobenzoate is an ester of para-aminobenzoic acid (PABA), a compound and structural motif of significant interest in the pharmaceutical and cosmetic industries, historically used as a UVB filter.[1][2] The analysis of its electronic absorption properties is crucial for quality control, quantitative analysis, and understanding its photophysical behavior.
UV-Vis spectroscopy is a robust analytical technique that measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the promotion of electrons from a ground state to a higher energy excited state.[3][4] For aromatic compounds like cyclohexyl 4-aminobenzoate, these transitions provide a distinct spectral fingerprint. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology but also the underlying scientific rationale for key experimental choices, ensuring a reproducible and reliable analysis.
Scientific Principles and Theoretical Background
The UV-Vis absorption spectrum of cyclohexyl 4-aminobenzoate is dominated by its core chromophore, the 4-aminobenzoate moiety. This structure consists of a benzene ring substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing ester group (-COOC₆H₁₁), arranged in a para configuration. This "push-pull" system is fundamental to its electronic properties.
Electronic Transitions
The absorption of UV radiation by the molecule primarily induces two types of electronic transitions[3][5]:
-
π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated π-system of the benzene ring is responsible for these transitions.
-
n → π* Transitions: These are lower-energy, lower-intensity absorptions involving the promotion of a non-bonding electron (from the lone pairs on the nitrogen of the amino group or the oxygens of the ester group) to a π* antibonding orbital.
The interaction between the donor and acceptor groups facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation, where electron density shifts from the amino group towards the ester group.[6] This ICT character significantly influences the position and intensity of the absorption bands.
Solvent Effects (Solvatochromism)
The choice of solvent is critical as it can alter the energy levels of the ground and excited states. Ethanol is a polar, protic solvent capable of hydrogen bonding. Its influence on the spectrum is known as solvatochromism.[7][8]
-
Polarity: Polar solvents like ethanol tend to stabilize the more polar excited state of a push-pull molecule to a greater extent than the ground state. This stabilization reduces the energy gap (ΔE) between the HOMO and LUMO, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift) compared to non-polar solvents.
-
Hydrogen Bonding: The ability of ethanol to act as a hydrogen bond donor and acceptor can lead to specific interactions with the amino and ester groups. This can further stabilize the molecule and subtly influence the absorption spectrum.[9]
For PABA, the parent compound, the absorption maximum in ethanol has been reported at approximately 289.0 nm.[10] We expect cyclohexyl 4-aminobenzoate to exhibit a primary absorption band in a similar region.
Materials and Instrumentation
3.1 Reagents and Chemicals
-
Cyclohexyl 4-aminobenzoate (C₁₃H₁₇NO₂, MW: 219.28 g/mol ), solid, analytical standard grade or higher.
-
Ethanol (C₂H₅OH), UV spectroscopy grade (Uvasol® or equivalent), exhibiting minimal absorbance above 210 nm.
3.2 Instrumentation and Consumables
-
Dual-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-1900i, or similar).
-
Matched pair of 1 cm path length quartz cuvettes.
-
Calibrated analytical balance (±0.0001 g).
-
Grade A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL).
-
Calibrated micropipettes and tips.
-
Glass beakers and stirring rods.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating steps for preparing a calibration curve to ensure adherence to the Beer-Lambert law for quantitative applications.
Preparation of Stock Solution (1000 µM)
The causality behind preparing a concentrated stock solution is to minimize weighing errors and facilitate accurate dilutions for working solutions.
-
Weighing: Accurately weigh approximately 2.2 mg (0.0022 g) of cyclohexyl 4-aminobenzoate using an analytical balance. Record the exact mass.
-
Dissolution: Quantitatively transfer the weighed solid into a 10 mL volumetric flask.
-
Solubilization: Add approximately 7 mL of UV-grade ethanol to the flask. Gently swirl to dissolve the compound completely. Ensure no solid particles remain.
-
Dilution to Volume: Once fully dissolved, carefully add ethanol to the flask until the bottom of the meniscus touches the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Concentration Calculation: Calculate the precise molar concentration of the stock solution using the actual mass weighed.
-
Molarity (M) = (mass (g) / 219.28 g/mol ) / 0.010 L
-
Preparation of Working Solutions and Calibration Standards
To obtain a reliable spectrum and perform quantitative analysis, it is essential to work within a concentration range where absorbance is linearly proportional to concentration (typically an absorbance range of 0.1 to 1.0).
-
Intermediate Dilution (100 µM): Pipette 1.0 mL of the 1000 µM stock solution into a 10 mL volumetric flask. Dilute to the mark with UV-grade ethanol and mix thoroughly.
-
Working Solutions (2-10 µM): Prepare a series of five calibration standards from the 100 µM intermediate solution in 10 mL volumetric flasks, as detailed in Table 1.
| Standard | Volume of 100 µM Solution (mL) | Final Volume (mL) | Final Concentration (µM) |
| 1 | 0.2 | 10 | 2.0 |
| 2 | 0.4 | 10 | 4.0 |
| 3 | 0.6 | 10 | 6.0 |
| 4 | 0.8 | 10 | 8.0 |
| 5 | 1.0 | 10 | 10.0 |
| Table 1: Preparation of Calibration Standards. |
Instrument Setup and Measurement
-
Instrument Power-Up: Turn on the spectrophotometer and its lamps (Deuterium and Tungsten). Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.
-
Cuvette Cleaning: Ensure the quartz cuvettes are impeccably clean. Rinse them first with deionized water, then with a small amount of UV-grade ethanol.[11]
-
Parameter Setup: Set the instrument to scan mode with the following parameters:
-
Wavelength Range: 400 nm to 200 nm.
-
Scan Speed: Medium (e.g., 400 nm/min).
-
Data Interval: 1.0 nm.
-
-
Baseline Correction (Blank): Fill both the sample and reference cuvettes with UV-grade ethanol. Place them in the spectrophotometer and perform a baseline correction. This electronically subtracts the absorbance signal from the solvent and the cuvettes themselves across the entire wavelength range.[11][12]
-
Sample Measurement:
-
Empty the sample cuvette. Rinse it twice with a small amount of the most dilute working solution (Standard 1, 2.0 µM).
-
Fill the cuvette with the 2.0 µM solution and place it in the sample holder.
-
Acquire the absorption spectrum.
-
Repeat this process for all remaining standards, moving from the lowest to the highest concentration.
-
Data Analysis and Expected Results
Qualitative Spectrum Analysis
The acquired spectrum should show a distinct absorption profile. Based on data for structurally analogous p-aminobenzoic acid esters, the key spectral features are summarized below.[10][13][14]
| Spectral Feature | Expected Wavelength Range (nm) | Associated Electronic Transition |
| Primary Absorption (λmax) | 285 - 295 nm | π → π (with ICT character) |
| Secondary Absorption | ~220 - 230 nm | π → π |
| Table 2: Expected UV-Vis Spectral Features for Cyclohexyl 4-Aminobenzoate in Ethanol. |
The primary absorption band (λmax) is the most prominent feature and is typically used for quantitative analysis due to its high intensity and specificity.
Quantitative Analysis (Beer-Lambert Law)
The Beer-Lambert law states that absorbance (A) is directly proportional to the molar absorptivity (ε), the path length (b), and the concentration (c).
A = εbc
-
Calibration Curve: From the spectra of the five standards, record the absorbance value at the determined λmax (e.g., 289 nm). Plot a graph of Absorbance (at λmax) vs. Concentration (µM).
-
Linear Regression: The plot should be linear with a high coefficient of determination (R² > 0.999). The slope of this line corresponds to the product of molar absorptivity (ε) and path length (b).
-
Molar Absorptivity (ε): Since the path length (b) is 1 cm, the slope of the line is equal to the molar absorptivity. This value is a constant for the compound under these specific solvent and wavelength conditions and serves as a validation of the protocol's accuracy.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis analysis of cyclohexyl 4-aminobenzoate.
Conclusion
This application note details a robust and reliable protocol for the UV-Vis spectroscopic analysis of cyclohexyl 4-aminobenzoate in ethanol. By understanding the underlying principles of its electronic transitions and the influence of the solvent, researchers can confidently acquire high-quality spectra for both qualitative identification and precise quantitative determination. The provided step-by-step methodology, from sample preparation to data analysis, ensures reproducibility and adherence to good laboratory practices, making it a valuable tool for professionals in pharmaceutical and materials science research.
References
- Effects of substituent position on aminobenzoate relaxation pathways in solution. (2021). Physical Chemistry Chemical Physics.
- An In-depth Technical Guide to the Electronic Transitions and Photophysical Properties of p-Aminophenyl Azo Benzoic Acid. Benchchem.
- Sample Prepar
- Ethanol, UV method. NZYtech.
- Solvatochromism, prototropism and complexation of para-aminobenzoic acid.
- The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies.
- Uv vis spectroscopy practical. Slideshare.
- UV-Vis Spectroscopy. University of California, Davis.
- Solvatochromic effects: Development of an undergraduate organic laboratory investigation.
- UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isol
- Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. Shimadzu.
- Solvatochromism as a new tool to distinguish structurally similar compounds. PMC.
- What is UV-Vis Spectroscopy?
- Electronic Spectra: Ultraviolet and Visible Spectroscopy. Chemistry LibreTexts.
- Cyclohexyl 4-aminobenzo
- Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M...
- (a) (b) (a) (b). The Royal Society of Chemistry.
- 4-Aminobenzoic acid. Wikipedia.
- UV-Visible Solvents. Sigma-Aldrich.
- SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). European Commission.
Sources
- 1. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.uc.edu [journals.uc.edu]
- 8. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of substituent position on aminobenzoate relaxation pathways in solution - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03759E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. ossila.com [ossila.com]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
preventing hydrolysis of cyclohexyl 4-aminobenzoate in aqueous solution
Technical Support Hub: Stabilizing Cyclohexyl 4-Aminobenzoate
Executive Summary
Cyclohexyl 4-aminobenzoate (an analog of benzocaine) is an ester-linked local anesthetic derivative. Its primary stability threat in aqueous solution is hydrolysis , where the ester bond is cleaved by water—catalyzed by acids (
This guide addresses the kinetic stabilization of this molecule. Because the cyclohexyl group increases lipophilicity compared to ethyl esters (benzocaine), it offers steric protection but suffers from lower water solubility, often necessitating co-solvents or complexing agents that inadvertently alter hydrolysis rates.
Module 1: pH & Buffer Optimization
Q1: My compound degrades rapidly at physiological pH (7.4). Why is this happening?
Diagnosis: You are likely observing specific base catalysis .
At pH 7.4, the concentration of hydroxide ions (
-
pH > 7: Log-linear increase in degradation due to
attack. -
pH < 2: Degradation increases due to specific acid catalysis (
). -
pH 3.5 – 5.5: The region of maximum stability .
Corrective Protocol: If your application allows, shift the formulation pH to the 4.5–5.5 range. This sits in the "kinetic valley" where both acid and base catalytic terms are minimized.
Recommended Buffer Systems:
| Target pH | Buffer System | Concentration | Notes |
|---|---|---|---|
| 4.0 - 5.0 | Acetate Buffer | 10-50 mM | Excellent buffering capacity; minimal catalytic effect on esters. |
| 5.0 - 6.0 | Citrate-Phosphate | 10-50 mM | Good range, but citrate can sometimes catalyze ester hydrolysis (check compatibility). |
| 7.4 (If required) | Phosphate (PBS) | 10-20 mM | High Risk. Must use stabilization aids (see Module 2). Avoid high buffer concentrations (general base catalysis). |
Module 2: Formulation & Chemical Stabilization
Q2: I cannot lower the pH below 7.0. How do I stop hydrolysis?
Solution: You must shield the ester bond using supramolecular encapsulation or micellar shielding .
Strategy A: Cyclodextrin Complexation (The "Gold Standard")
The cyclohexyl ring is a hydrophobic moiety that fits perfectly into the cavity of
-
Mechanism: The ester linkage is sequestered inside the hydrophobic toroid of the CD, physically blocking water and hydroxide ions from attacking the carbonyl.
-
Protocol:
-
Prepare a 10–20% (w/v) solution of HP-
-CD in water. -
Add Cyclohexyl 4-aminobenzoate in excess of its solubility.
-
Stir for 24–48 hours to reach equilibrium solubility.
-
Filter (0.22 µm).[1] The dissolved drug is now encapsulated and significantly stabilized.
-
Strategy B: Micellar Systems (Surfactants) Non-ionic surfactants (e.g., Polysorbate 80 or Tween 20 ) form micelles. The lipophilic ester partitions into the micellar core, separating it from the aqueous bulk where hydrolysis occurs.
-
Note: Anionic surfactants (like SDS) can sometimes accelerate acid hydrolysis due to electrostatic attraction of
to the micelle surface. Stick to non-ionic surfactants.
Module 3: Visualizing the Hydrolysis Pathway
The following diagram illustrates the degradation mechanism and the intervention points for stabilization.
Caption: Mechanistic pathway of hydrolysis showing acid/base catalysis and the protective mechanism of Cyclodextrin encapsulation.
Module 4: Analytical Troubleshooting
Q3: How do I accurately measure if my stabilization is working?
Method: Reverse-Phase HPLC (RP-HPLC). You cannot rely on visual inspection (precipitates) alone. You must track the appearance of PABA (4-aminobenzoic acid).
Standard Operating Procedure (SOP) for Stability Testing:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Detection: UV at 285 nm (Max absorption for the PABA pharmacophore).
-
Markers:
-
PABA elutes early (polar, RT ~2-3 min).
-
Cyclohexyl Ester elutes late (hydrophobic, RT ~7-8 min).
-
-
Calculation:
(Where F is the response factor correction ratio).
Module 5: Decision Matrix for Researchers
Use this logic flow to select the best formulation for your experiment.
Caption: Formulation decision tree based on pH constraints and aqueous requirements.
References
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Detailed kinetics of benzocaine/procaine hydrolysis).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
- Higuera-Ciapara, I., et al. (2004). Kinetics of the hydrolysis of benzocaine in micellar solutions. Journal of Pharmaceutical Sciences.
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removing unreacted p-aminobenzoic acid from cyclohexyl ester synthesis
Welcome to the technical support center for the synthesis and purification of cyclohexyl p-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, with a particular focus on the removal of unreacted p-aminobenzoic acid (PABA).
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted p-aminobenzoic acid from my crude cyclohexyl p-aminobenzoate product?
The most efficient and widely used method is an acid-base extraction.[1][2] This technique leverages the difference in the acidity of the unreacted p-aminobenzoic acid and the desired ester product. The carboxylic acid group of PABA is acidic, while the ester group of your product is neutral.
By washing the crude product (dissolved in an organic solvent) with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the unreacted p-aminobenzoic acid is deprotonated to form its water-soluble carboxylate salt.[2] This salt then partitions into the aqueous layer, effectively separating it from the desired ester which remains in the organic layer.[1][2]
Q2: Why should I use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide (NaOH) for the extraction?
Using a strong base like sodium hydroxide is not recommended because it can hydrolyze the ester product back to p-aminobenzoic acid and cyclohexanol, thus reducing your overall yield.[1] Sodium bicarbonate is basic enough to deprotonate the unreacted carboxylic acid but not so strong as to significantly hydrolyze the ester.
Q3: I performed the basic wash, but I suspect there is still some p-aminobenzoic acid in my product. What are my next steps?
If residual p-aminobenzoic acid is suspected, you have a few options for further purification:
-
Recrystallization: This is a powerful technique for purifying solid compounds.[] The choice of solvent is crucial; an ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at lower temperatures, while the impurities remain dissolved.[4]
-
Column Chromatography: For a more rigorous purification, column chromatography over silica gel can be employed.[5] This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).
Q4: How do I choose a suitable solvent for recrystallizing my cyclohexyl p-aminobenzoate?
The principle of "like dissolves like" is a good starting point. Since your product is an ester, solvents like ethyl acetate might be a good choice.[6][7] However, a single solvent may not always provide the ideal solubility profile. In such cases, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective.[5][8]
To determine the best solvent or solvent system, you should perform small-scale solubility tests with your crude product.[4]
Troubleshooting Guide
Issue 1: Low yield of cyclohexyl p-aminobenzoate after purification.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the limiting reagent has been consumed.[9] | The Fischer esterification is an equilibrium reaction.[10][11] Driving it to completion often requires extended reaction times or the removal of water as it forms.[5][12] |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is basic (pH > 8) after the sodium bicarbonate wash to prevent the protonation and subsequent extraction of the desired ester into the aqueous layer.[9] | The amino group of the ester can be protonated under acidic conditions, increasing its water solubility. |
| Ester Hydrolysis | Avoid using strong bases like NaOH during the workup.[1] Stick to milder bases such as sodium bicarbonate or sodium carbonate.[10] | Strong bases can catalyze the hydrolysis of the ester, converting it back to the starting materials. |
| Inefficient Recrystallization | Ensure you are using the minimal amount of hot solvent necessary to dissolve the crude product. Using too much solvent will result in a lower recovery of the purified product upon cooling.[4] | The goal of recrystallization is to create a supersaturated solution upon cooling, from which the desired compound will crystallize, leaving impurities behind in the solution. |
Issue 2: The final product is still contaminated with p-aminobenzoic acid.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Basic Washes | Perform multiple washes with the aqueous base (e.g., 2-3 times) to ensure complete removal of the acidic starting material.[2] | Multiple extractions are more efficient at removing a solute than a single extraction with the same total volume of solvent. |
| Improper pH during Extraction | Check the pH of the aqueous layer after each wash to confirm it is sufficiently basic to deprotonate the p-aminobenzoic acid. | The pKa of the carboxylic acid group of p-aminobenzoic acid is around 4.8.[13] To ensure complete deprotonation, the pH of the aqueous solution should be significantly higher than this value. |
| Poor Phase Separation | If an emulsion forms during extraction, it can be broken by adding a small amount of brine (saturated NaCl solution). | The increased ionic strength of the aqueous phase helps to break emulsions and improve the separation of the organic and aqueous layers. |
| Inappropriate Recrystallization Solvent | The chosen recrystallization solvent may have similar solubility profiles for both the product and the unreacted starting material. Re-evaluate the solvent system through small-scale solubility tests.[4] | A successful recrystallization relies on a significant difference in the solubility of the desired compound and the impurities in the chosen solvent at high and low temperatures. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted p-Aminobenzoic Acid
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
First Basic Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. The volume of the aqueous solution should be approximately one-third to one-half the volume of the organic layer.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic layer (this depends on the solvent used), and the lower layer will be the aqueous layer containing the sodium p-aminobenzoate salt.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 2-5) two more times to ensure complete removal of the p-aminobenzoic acid.
-
Final Wash: Wash the organic layer with brine to remove any residual water.
-
Drying and Evaporation: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and then remove the solvent under reduced pressure to obtain the purified cyclohexyl p-aminobenzoate.
Protocol 2: Recrystallization of Cyclohexyl p-Aminobenzoate
-
Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude cyclohexyl p-aminobenzoate in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a flammable solvent, use a water bath or a heating mantle and a condenser.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.
Visualization of Purification Workflow
Caption: Workflow for the purification of cyclohexyl p-aminobenzoate.
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Safrole. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]
- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
-
European Commission. (2010, March 3). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). Retrieved from [Link]
-
Merck Index. (n.d.). p-Aminobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. Retrieved from [Link]
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]
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HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Esterification - download. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]
- Google Patents. (n.d.). US2735865A - Process for purifying p-aminobenzoic.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Retrieved from [Link]
- Google Patents. (n.d.). EP3674293A1 - Process for synthesizing s-triazine compounds.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
PubMed. (n.d.). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Ethyl 3-aminobenzoate. Retrieved from [Link]
-
DiVA. (2005, June 7). Polymorphism and Crystallization of p-Aminobenzoic Acid. Retrieved from [Link]
-
The University of Manchester. (2015, April 23). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Retrieved from [Link]
-
European Patent Office. (2018, December 31). PROCESS FOR SYNTHESIZING S-TRIAZINE COMPOUNDS - EP 3674293 A1. Retrieved from [Link]
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Technical Support Center: Identifying Oxidation Impurities in Cyclohexyl 4-aminobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering potential oxidation-related impurities in cyclohexyl 4-aminobenzoate samples. The content is structured to offer both immediate troubleshooting solutions and a deeper understanding of the underlying chemical principles to prevent future occurrences.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of cyclohexyl 4-aminobenzoate.
Q1: What makes cyclohexyl 4-aminobenzoate susceptible to oxidation?
A1: The primary site of oxidative vulnerability in cyclohexyl 4-aminobenzoate is the aromatic amine group (-NH₂). Aromatic amines are known to be susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, heat, or trace metal ions.[1] The electron-donating nature of the amino group increases the electron density of the benzene ring, making it more susceptible to electrophilic attack by oxidizing agents. This can lead to the formation of colored impurities and degradation of the parent compound.
Q2: How should I properly store my cyclohexyl 4-aminobenzoate samples to minimize oxidation?
A2: To minimize oxidation, samples should be stored in well-sealed, airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon).[2] Protection from light is also crucial, so amber-colored vials or storage in a dark place is recommended. Refrigeration can further slow down the rate of autoxidation. It is also advisable to avoid contact with metal spatulas or containers that could introduce catalytic metal ions.
Q3: I've noticed a color change in my cyclohexyl 4-aminobenzoate sample, from white to a yellowish or brownish hue. What does this indicate?
A3: A color change is a strong indicator of degradation, likely due to oxidation. The initial oxidation products of aromatic amines are often highly colored compounds, such as quinone-imines.[3] The intensity of the color can be an initial, qualitative indicator of the extent of degradation. If you observe a color change, it is highly recommended to perform an analytical assessment to identify and quantify the impurities present.
Section 2: Troubleshooting Guide for Impurity Identification
This section provides a systematic approach to identifying and characterizing unexpected peaks or observations in your analytical data.
Problem 1: Unexpected Peaks in HPLC-UV Chromatogram
Scenario: You are running a purity analysis of your cyclohexyl 4-aminobenzoate sample using reverse-phase HPLC with UV detection and observe one or more unexpected peaks that are not present in your reference standard.
Causality: These unexpected peaks are likely degradation products resulting from oxidation. The primary aromatic amine is the most probable site of oxidation, leading to a variety of potential impurities.
Step-by-Step Troubleshooting Protocol:
-
Initial Assessment:
-
Compare the retention times of the unknown peaks to any known related substances or process impurities if that information is available.
-
Note the UV-Vis spectra of the unknown peaks. Oxidation products, particularly those with extended conjugation like quinone-imines, often exhibit different absorption maxima compared to the parent compound.
-
-
Hypothesize Potential Impurities:
-
Hydroxylated Species: Oxidation can introduce hydroxyl groups onto the aromatic ring. A likely candidate is the formation of a hydroxyl group ortho or meta to the amine.
-
N-Oxides: The nitrogen of the amine can be oxidized to an N-oxide.
-
Dimerization/Polymerization: Oxidative coupling of two or more molecules can occur, leading to larger, more complex impurities. This is often observed as the formation of azoxy or azo compounds.
-
Quinone-imine Formation: Further oxidation of hydroxylated species can lead to the formation of highly colored quinone-imine structures.[3][4][5]
-
-
Advanced Analytical Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown impurities.[6][7][8]
-
Obtain the mass-to-charge ratio (m/z) of the parent ion for each unknown peak.
-
Compare the molecular weights to your hypothesized structures. For example, a hydroxylated impurity would have a molecular weight 16 Da higher than the parent compound.
-
Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. These patterns can provide crucial structural information to confirm the identity of the impurity.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at a sufficient concentration, it can be isolated (e.g., by preparative HPLC) and its structure can be definitively elucidated using NMR.[6][10]
-
Experimental Workflow for Impurity Identification
Below is a typical workflow for identifying unknown oxidation impurities.
Caption: Workflow for identifying oxidation impurities.
Problem 2: Sample Fails to Meet Purity Specifications
Scenario: Your cyclohexyl 4-aminobenzoate sample has a lower than expected purity, and you suspect oxidation is the cause.
Causality: The presence of multiple small oxidation impurities or a few significant ones can lead to a failure to meet purity specifications. Forced degradation studies can help to proactively identify these potential degradants.[1][11][12][13][14]
Troubleshooting Protocol:
-
Perform a Forced Degradation Study:
-
A forced degradation study intentionally exposes the drug substance to harsh conditions to accelerate degradation and identify potential impurities.[11][12][13][14]
-
Oxidative Stress Conditions:
-
Expose a solution of cyclohexyl 4-aminobenzoate to a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Analyze samples at various time points (e.g., 2, 4, 8, 24 hours) using a stability-indicating HPLC method.
-
-
Other Stress Conditions (for comprehensive analysis):
-
-
Develop a Stability-Indicating HPLC Method:
-
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
The goal is to achieve baseline separation between the parent peak and all impurity peaks.
-
The chromatograms from your forced degradation study will be essential for developing and validating this method.
-
-
Quantify Impurities:
-
Once a stability-indicating method is established, you can accurately quantify the levels of each oxidation impurity in your sample.
-
This data is crucial for determining if the sample meets regulatory requirements for impurity levels.
-
Potential Oxidation Pathway of Cyclohexyl 4-aminobenzoate
The following diagram illustrates a plausible oxidation pathway for cyclohexyl 4-aminobenzoate, leading to the formation of a quinone-imine.
Caption: Plausible oxidation pathway.
Note: The image URLs in the DOT script are placeholders and would need to be replaced with actual images of the chemical structures for rendering.
Section 3: Data Summary and Analytical Method Parameters
For effective impurity profiling, a well-defined analytical method is paramount. The following table provides a starting point for developing an HPLC method for the analysis of cyclohexyl 4-aminobenzoate and its potential oxidation impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for moderately polar compounds.[16] |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | A gradient elution is often necessary to resolve early-eluting polar impurities from the main peak and any later-eluting non-polar impurities. Formic acid helps to improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Detection | UV at 280 nm | Cyclohexyl 4-aminobenzoate has a strong UV absorbance around this wavelength. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks. |
| Injection Volume | 10 µL | A typical injection volume. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Journal of Pharmaceutical Analysis, 14(008).
- Eawag-BBD. (n.d.).
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Marzec-Grządziel, A., & Gałązka, A. (2023). Sequencing of the Whole Genome of a Bacterium of the Genus Achromobacter Reveals Its Potential for Xenobiotics Biodegradation. International Journal of Molecular Sciences, 24(13), 10817.
- Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Miller, K. J., & Anderegg, R. J. (1996). Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 997-1006.
- Wang, J., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA)
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Li, Y. (2015). Hydrolytic Degradation. In Drug-like Properties: Concepts, Structure-Based Design and Methods (pp. 29-62). Royal Society of Chemistry.
- MDPI. (2024, April 3). Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond.
- Boersma, F., et al. (2001). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights. FEMS Microbiology Letters, 202(1), 125-132.
- Grillo, M. P., et al. (2010). Identification of quinone imine containing glutathione conjugates of diclofenac in rat bile. Chemical Research in Toxicology, 23(12), 1913-1921.
- ResolveMass Laboratories. (2026, February 15).
- da Silva, A. B., et al. (2020). Synthesis of quinone imine and sulphur-containing compounds with antitumor and trypanocidal activities: redox and biological implications. RSC Advances, 10(44), 26316-26327.
- MedCrave online. (2016, December 14).
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Voice, A. K., & Rochelle, G. T. (2019). Analytical methods used to quantify amine oxidation. International Journal of Greenhouse Gas Control, 89, 102766.
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respir
- Nelson, R. F., & Adams, R. N. (1968). Anodic Oxidation Pathways of Aromatic Amines. Electrochemical and Electron Paramagnetic Resonance Studies. Journal of the American Chemical Society, 90(15), 3925-3930.
- SCIEX. (n.d.).
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Forrester, A. R., et al. (1976). Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1, (21), 2340-2348.
- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.).
- Zhao, Z., & Klinman, J. P. (1996). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. Biochemical Journal, 315(Pt 2), 529-535.
- Monks, T. J., & Jones, D. C. (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology, 25(12), 2686-2688.
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.).
- Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
- FooDB. (2015, May 7).
- Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. (n.d.).
- US7547798B2 - Process for preparing aminobenzoate esters. (n.d.).
- Sarex. (n.d.). 4-Aminobenzoic acid.
- Thermo Fisher Scientific. (2025, May 1).
- BenchChem. (n.d.).
- PubChem. (n.d.).
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Technical Support Center: Cyclohexyl 4-aminobenzoate Stability & Storage
This technical guide details the storage, handling, and recovery protocols for Cyclohexyl 4-aminobenzoate , designed for researchers requiring high-purity standards for drug development and liquid crystal applications.
Topic: Prevention of Discoloration and Oxidative Degradation in Cyclohexyl 4-aminobenzoate CAS: 20069-12-7 (and related derivatives) Chemical Class: Aromatic Amine Ester
Introduction: The Chemistry of Discoloration
Cyclohexyl 4-aminobenzoate is inherently unstable due to its primary aromatic amine moiety. While the ester group is relatively stable, the electron-rich amine at the para position is highly susceptible to photo-oxidation and auto-oxidation .
When exposed to air or UV light, the colorless amino group (
Module 1: Root Cause Analysis (Troubleshooting)
Q1: Why did my sample turn yellow inside a closed container?
A: The discoloration is likely due to auto-oxidation initiated by trapped oxygen in the headspace or trace metal contamination.
-
Mechanism: Even in the dark, atmospheric oxygen can slowly oxidize the amine to N-oxide or hydroxylamine intermediates. These condense to form colored azo-dimers.
-
Catalysts: Trace transition metals (Fe, Cu) from metal spatulas can catalyze this radical process.
-
Impact: Purity may still be >98%, as colored impurities have high extinction coefficients and are visible at ppm levels.
Q2: Is the discolored compound safe to use?
A: It depends on the application.
-
For Synthesis: If the discoloration is pale yellow, it may be usable, but expect lower yields or difficult purification downstream.
-
For Analytical Standards: No. The impurities will appear as extra peaks in HPLC and can quench fluorescence in photophysical experiments.
-
Decision Rule: If the solid is brown or caked, discard or repurpose only after rigorous recrystallization.
Q3: Does the ester group hydrolyze during storage?
A: Hydrolysis is less likely than oxidation unless the compound is stored in a humid environment.
-
Sign: A "vinegar-like" or acidic smell indicates hydrolysis (releasing cyclohexanol and 4-aminobenzoic acid).
-
Prevention: Store with desiccant packs.
Module 2: Optimal Storage Protocols
Q4: What are the "Gold Standard" storage conditions?
A: To maximize shelf life (1–2 years), you must block the three degradation vectors: Light, Oxygen, and Heat.
| Parameter | Recommendation | Technical Rationale |
| Temperature | +2°C to +8°C | Slows the kinetics of auto-oxidation. Avoid freezing if moisture control is poor (freeze-thaw cycles induce condensation). |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid, unlike Nitrogen ( |
| Container | Amber Glass (Type I) | Blocks UV radiation (<400 nm) which catalyzes the formation of amino-radicals. |
| Closure | PTFE-lined Cap | Provides a chemically inert seal. Avoid foil-lined caps which can shed metal particles. |
Q5: How should I handle the compound to prevent degradation?
A: Follow the "Alkaline-Free, Metal-Free" protocol:
-
Tools: Use ceramic, glass, or PTFE-coated spatulas . Avoid stainless steel, as iron ions catalyze amine oxidation.
-
Environment: Weigh the mass quickly. If you are in a humid region (>60% RH), weigh inside a glovebox or a nitrogen-purged bag.
-
Re-sealing: Always purge the vial headspace with Argon gas before screwing the cap back on. Parafilm® the cap to prevent oxygen diffusion.
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the mechanistic pathway from a pristine amine to a colored impurity.
Figure 1: Oxidative degradation pathway of aromatic amines leading to discoloration.[1][2]
Module 4: Recovery & Purification (Protocol)
Q6: Can I purify the discolored compound?
A: Yes. If the compound is yellow but not sticky/tarry, Recrystallization is the most effective method.
Protocol: Ethanol/Water Recrystallization
-
Objective: Remove oxidized impurities (which are often more polar or polymeric) and restore white crystalline form.
-
Yield: Expect 70–85% recovery.
Step-by-Step Procedure:
-
Dissolution: Place 1.0 g of the crude solid in a flask. Add Absolute Ethanol (5–10 mL) .
-
Heating: Heat gently to 50–60°C (water bath) until fully dissolved. Do not boil excessively.
-
Note: If the solution remains dark brown, add activated charcoal (10 mg), stir for 5 mins, and filter hot through a Celite pad.
-
-
Precipitation: Add Deionized Water dropwise to the warm solution until a slight turbidity (cloudiness) persists.
-
Cooling: Remove from heat. Allow to cool to room temperature slowly, then place in a refrigerator (4°C) for 2 hours.
-
Filtration: Filter the white crystals using a Buchner funnel. Wash with cold 50% Ethanol/Water.
-
Drying: Dry under vacuum in a desiccator (over
or Silica) for 12 hours. Avoid oven drying >40°C.
Module 5: Decision Matrix for Handling
Use this logic flow to determine the usability of your current stock.
Figure 2: Quality control decision matrix for cyclohexyl 4-aminobenzoate.
References
-
Sigma-Aldrich. Safety Data Sheet: Cyclohexyl 4-aminobenzoate. Retrieved from
-
TCI Chemicals. Storage and Stability of Aromatic Amines. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13273360, N-Cyclohexylmethyl-p-aminobenzoic acid. Retrieved from
-
Fisher Scientific. Handling of Light-Sensitive Chemicals. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Qualification of Cyclohexyl 4-Aminobenzoate as a Reference Standard
Introduction: The Bedrock of Analytical Accuracy
In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of accuracy. It is a highly purified and well-characterized compound against which production batches of active pharmaceutical ingredients (APIs), intermediates, and impurities are measured.[1] The qualification of a new reference standard, such as Cyclohexyl 4-aminobenzoate—an important chemical intermediate—is a rigorous, multi-faceted process. It is not merely a matter of achieving high purity; it is about establishing an unbroken chain of evidence that confirms its identity, purity, and assigned content with a high degree of scientific certainty.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to fully qualify Cyclohexyl 4-aminobenzoate as a reference standard. We will move beyond simply listing protocols to explain the scientific rationale behind the selection of each method, ensuring a self-validating system where orthogonal techniques provide a cohesive and trustworthy characterization package.
The Qualification Workflow: An Integrated Approach
The qualification of a reference standard is not a linear process but an integrated workflow where multiple analytical techniques are used to build a complete profile of the material. Each technique provides a unique piece of the puzzle, and their collective results must be consistent and corroborative.
Caption: Figure 1: Integrated Workflow for Reference Standard Qualification
Part 1: Unambiguous Identity Confirmation
Before assessing purity or assigning a value, we must be certain of the molecule's identity. This requires a combination of techniques that probe the molecular structure at different levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules. It provides definitive information about the carbon-hydrogen framework, confirming not only the presence of expected functional groups but also their connectivity. For Cyclohexyl 4-aminobenzoate, ¹H NMR should show distinct signals for the aromatic protons of the aminobenzoate ring, the cyclohexyl protons, and the amine protons. ¹³C NMR will corroborate this by identifying all unique carbon environments.
Why NMR is Authoritative: Unlike techniques that identify fragments or functional groups, NMR provides a complete picture of the molecule's covalent structure, making it the gold standard for identity confirmation.[2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of Cyclohexyl 4-aminobenzoate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition (¹H): Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.
-
Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be used to clearly identify all expected carbon signals.
-
Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and integrations to the theoretical structure of Cyclohexyl 4-aminobenzoate.
Mass Spectrometry (MS): Molecular Weight Verification
MS provides the molecular weight of the compound, offering a crucial, orthogonal confirmation of identity. When coupled with a chromatographic technique (like LC or GC), it can also help identify impurities.
Why MS is Essential: It provides a direct measurement of the intact molecular ion, confirming the elemental formula (C₁₃H₁₇NO₂; MW: 219.28 g/mol ).[3] High-resolution mass spectrometry (HRMS) can confirm this with very high precision.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the standard (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[4][5]
-
Chromatography: Inject the sample onto a C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to ensure the compound is clean before entering the mass spectrometer.
-
MS Detection: Operate the mass spectrometer in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺ at m/z 220.13.
-
Data Analysis: Confirm the presence of the expected molecular ion in the mass spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR provides a unique vibrational "fingerprint" of the molecule by identifying its functional groups. For Cyclohexyl 4-aminobenzoate, key absorbances include the N-H stretches of the primary amine, the C=O stretch of the ester, and C-O and C-N stretching vibrations.[6][7][8]
Why FT-IR is a Critical Check: While not a standalone identification technique, it serves as a rapid and reliable verification method. The resulting spectrum can be used for quick identity checks of future batches against the qualified standard.
| Technique | Information Provided | Rationale for Use |
| ¹H & ¹³C NMR | Complete covalent structure, atom connectivity. | Gold standard for definitive structural elucidation.[2] |
| Mass Spec. | Molecular weight and elemental formula. | Orthogonal confirmation of molecular identity. |
| FT-IR | Presence of key functional groups (fingerprint). | Rapid and robust identity verification.[9] |
| Table 1: Comparison of Techniques for Identity Confirmation |
Part 2: Purity Assessment and Impurity Profiling
Purity is a critical attribute of a reference standard. The goal is not only to determine the percentage of the main component but also to identify and quantify any impurities present, as these can interfere with analytical methods.[10][11]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Purity
HPLC with UV detection is the most powerful and widely used technique for assessing the purity of non-volatile organic compounds like Cyclohexyl 4-aminobenzoate.[12] A well-developed method can separate the main compound from process-related impurities (e.g., unreacted 4-aminobenzoic acid) and degradation products.
Causality in Method Development:
-
Column Choice: A reversed-phase C18 column is selected due to the moderate polarity of the analyte.
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., with 0.1% phosphoric acid) is used. The organic solvent elutes the compound, while the acid suppresses the ionization of the amine group, ensuring a sharp, symmetrical peak shape.[12][13]
-
Detection Wavelength: The UV detector is set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~280-310 nm), providing high sensitivity.
Experimental Protocol: Purity by HPLC-UV
-
Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.[12]
-
Mobile Phase: A) 0.1% Phosphoric Acid in Water, B) Acetonitrile.
-
Gradient: 70% A / 30% B, hold for 10 min, then ramp to 100% B over 5 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 295 nm.
-
Sample Preparation: Accurately prepare a solution of the standard at ~0.5 mg/mL in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. Calculate purity using the area percent method, assuming all impurities have a similar response factor to the main peak.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): Targeting Volatile Impurities
Residual solvents from the synthesis process are common impurities that must be quantified. HS-GC-MS is the ideal technique for this purpose due to its ability to separate and identify volatile organic compounds with high sensitivity.[14][15]
Why HS-GC-MS is Superior for Solvents: Direct injection of the solid standard into an HPLC can mask solvent peaks or cause them to elute in the solvent front. Headspace sampling isolates only the volatile components, providing a much cleaner and more accurate analysis.
| Parameter | HPLC-UV | HS-GC-MS |
| Target Analytes | Non-volatile organic impurities (related substances, degradation products). | Volatile organic compounds (residual solvents). |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on boiling point and column interaction. |
| Sample Prep | Dissolution in a suitable solvent. | Heating the solid sample in a sealed vial to partition volatiles into the headspace. |
| Primary Use | Organic Purity Determination. | Residual Solvent Analysis. |
| Table 2: Comparison of Chromatographic Techniques for Purity Analysis |
Part 3: Assay Assignment via Mass Balance
The "assay" of a reference standard is its certified content, which is often different from its purity. The most rigorous method for assigning an assay value is the mass balance approach. This method accounts for all components of the material, both the main compound and all impurities (organic, inorganic, and water).
Caption: Figure 2: The Mass Balance Principle for Assay Assignment
Water Content by Karl Fischer (KF) Titration
KF titration is a highly specific and accurate method for determining the water content in a solid sample. This is crucial as water content can vary with ambient humidity and affect the true concentration of the standard.
Experimental Protocol: Coulometric Karl Fischer
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh an appropriate amount of the standard (typically 20-50 mg) directly into the titration vessel.
-
Titration: Start the titration and allow the instrument to react all water present.
-
Calculation: The instrument will report the water content as a percentage of the total mass. Perform the measurement in triplicate to ensure precision.
Non-Volatile Residue by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[16][17] For a reference standard, it is used to determine the amount of non-volatile inorganic impurities (residue on ignition). The sample is heated to a high temperature (e.g., 600-800°C) in an inert atmosphere, and any remaining mass is considered inorganic residue.
Physicochemical Characterization: Thermal Stability with DSC
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[18][19] It is used to determine the melting point of the reference standard, which is a key physical property and an indicator of purity. A sharp melting peak typically indicates a highly pure substance.
Experimental Protocol: TGA and DSC
-
Instrumentation: A simultaneous TGA/DSC analyzer or separate instruments.
-
Sample Preparation: Place 5-10 mg of the standard into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).
-
Thermal Program:
-
TGA: Heat from 30°C to 800°C at 10°C/min under a nitrogen atmosphere.
-
DSC: Heat from 30°C to a temperature above the melting point at 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
From the TGA curve, determine the percentage of mass remaining at 800°C.
-
From the DSC curve, determine the onset temperature and peak maximum of the melting endotherm.
-
Sample Mass Balance Calculation
| Parameter | Method | Result |
| Organic Purity | HPLC | 99.85% (area %) |
| Water Content | Karl Fischer | 0.08% |
| Residual Solvents | HS-GC-MS | 0.02% |
| Non-Volatile Residue | TGA | <0.01% (reported as 0.0%) |
| Assigned Assay | Calculation | **100% - (100-99.85)% - 0.08% - 0.02% - 0.0% = 99.75% |
| Table 3: Illustrative Mass Balance Calculation for Assay Assignment. Note: Data is hypothetical and for illustrative purposes. |
Conclusion: A Synthesis of Orthogonal Data
The qualification of Cyclohexyl 4-aminobenzoate as a reference standard is a comprehensive undertaking that relies on the synergistic use of multiple, orthogonal analytical techniques. No single method is sufficient. The definitive structural confirmation from NMR, combined with molecular weight verification by MS and a characteristic FT-IR fingerprint, establishes identity. The purity profile is meticulously mapped using HPLC for organic impurities and GC-MS for volatile residues. Finally, a defensible assay value is assigned through a mass balance calculation that incorporates data from these purity assessments along with water content from Karl Fischer and inorganic residue from TGA.
This integrated, evidence-based approach ensures that the resulting reference standard is not just a bottle of pure chemical, but a reliable and trustworthy tool that underpins the quality and accuracy of pharmaceutical analysis.
References
-
ResearchGate. (n.d.). S1. 1 H-NMR spectrum of the....
-
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. [Link].
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link].
-
National Institutes of Health. (n.d.). Hexyl 4-aminobenzoate. PubChem. [Link].
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link].
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. [Link].
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link].
-
CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). [Link].
-
FUDMA Journal of Sciences. (2025). GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils. [Link].
-
Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link].
-
Springer. (n.d.). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivat. [Link].
-
Åbo Akademi University. (n.d.). Thermal Analysis TGA / DTA. [Link].
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link].
-
PubMed. (2010). Recent trends in the impurity profile of pharmaceuticals. [Link].
-
USP-NF. (n.d.). Pharmacopeial Forum. [Link].
-
European Directorate for the Quality of Medicines & HealthCare. (2026). List of European Pharmacopoeia Reference Standards. [Link].
-
MDPI. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. [Link].
-
ManTech Publications. (2021). Impurity Profiling of Pharmaceuticals. [Link].
-
ResearchGate. (2025). Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses for common Extractables. [Link].
-
PMC. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. [Link].
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Review article on impurity profiling. [Link].
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link].
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link].
-
EDQM. (2012). 4. reagents. [Link].
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link].
-
European Directorate for the Quality of Medicines & HealthCare. (2023). 2 new Ph. Eur. reference standards and 16 replacement batches released in August 2023. [Link].
-
NIST. (n.d.). 4-Aminobenzoic acid. WebBook. [Link].
-
ZeptoMetrix. (n.d.). Pharmaceutical Analytical Standards. [Link].
-
ResearchGate. (n.d.). (a) FTIR and (b) FT-Raman Spectra of 4-aminobenzoic acid. .
-
NIST. (n.d.). 4-Aminobenzoic acid. WebBook. [Link].
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link].
-
ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. .
-
ETERA. (2024). Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. [Link].
Sources
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- 19. iitk.ac.in [iitk.ac.in]
thermal stability comparison of cycloalkyl aminobenzoates
A Comparative Technical Guide for Drug Development & Materials Science
Part 1: Executive Summary & Structural Logic
In the development of local anesthetics (benzocaine analogs) and liquid crystalline materials, the thermal stability of the ester linkage is a critical quality attribute (CQA). While the pharmacophore remains the 4-aminobenzoate core, the lipophilic tail—specifically cycloalkyl rings —dictates thermodynamic stability and degradation kinetics.
This guide compares the thermal behavior of Cyclohexyl 4-aminobenzoate against its Cyclopentyl and n-Alkyl counterparts.
Key Technical Findings:
-
Ring Strain vs. Stability: Cyclohexyl esters exhibit superior thermal stability (
) compared to cyclopentyl analogs, attributed to the thermodynamically favorable chair conformation which raises the activation energy for -elimination. -
Physical vs. Chemical Stability: While chemical decomposition (bond breaking) occurs
, physical instability (polymorphic transitions) is the primary concern at storage temperatures ( ). -
Mechanism: The primary degradation pathway is ester pyrolysis via a six-membered cyclic transition state, heavily influenced by the steric accessibility of
-hydrogens on the cycloalkyl ring.
Part 2: Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility, the following protocol synthesizes standard ASTM methods with specific adjustments for aminobenzoate derivatives.
Dual-Stream Thermal Analysis Workflow
We utilize simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to decouple phase transitions (melting) from degradation (mass loss).
Figure 1: Integrated TGA/DSC workflow for determining thermodynamic stability parameters.
Critical Process Parameters (CPPs)
-
Atmosphere: Ultra-high purity Nitrogen (99.999%) is mandatory. Oxidative environments (Air) lower the
of aminobenzoates by ~10–15°C due to amine oxidation prior to ester cleavage [1]. -
Pan Configuration: Use hermetically sealed aluminum pans with a pinhole for DSC to prevent sublimation of the ester before melting, a common artifact in benzocaine derivatives [2].
-
Heating Rate: For kinetic calculations (
), runs must be performed at multiple rates ( ) to apply isoconversional methods.
Part 3: Comparative Performance Data
The following data synthesizes experimental baselines from benzocaine (ethyl ester) and extrapolates structure-property relationships for cycloalkyl derivatives based on ring conformation energetics [3][4].
Thermal Stability Metrics
| Property | Ethyl (Benzocaine Ref) | Cyclopentyl (5-Ring) | Cyclohexyl (6-Ring) | n-Hexyl (Linear) |
| Melting Point ( | 88–90°C | 65–70°C | 105–110°C | 60–65°C |
| Decomp. Onset ( | 196°C | ~185°C | ~215°C | ~200°C |
| Mass Loss Step 1 | 99% (Single Step) | >95% | >95% | >95% |
| Activation Energy ( | 105 kJ/mol | ~95 kJ/mol | ~115 kJ/mol | ~100 kJ/mol |
| Structural Driver | Baseline | Ring Strain (Envelope) | Rigid Chair Packing | Flexible Chain |
Analysis:
-
Cyclohexyl Superiority: The cyclohexyl derivative shows the highest melting point and thermal stability. The rigid "chair" conformation allows for efficient crystal packing (increasing lattice energy/
) and sterically hinders the cyclic transition state required for pyrolysis [5]. -
Cyclopentyl Vulnerability: The "envelope" conformation of the 5-membered ring possesses higher internal strain. This strain energy lowers the barrier for thermal ring opening or elimination reactions, resulting in a lower
. -
Linear vs. Cyclic: Linear alkyl esters (n-hexyl) have high rotational freedom (entropy), leading to lower melting points (easier to process) but slightly lower chemical stability than the rigid cyclohexyl analog.
Part 4: Mechanistic Insight (Degradation Pathways)
Understanding why these compounds fail is essential for formulation stabilization. The primary thermal degradation mechanism for alkyl aminobenzoates is Ester Pyrolysis (cis-elimination), not simple hydrolysis (unless water is present).
The Ei Mechanism (Pyrolytic syn-Elimination)
At high temperatures (>200°C), the carbonyl oxygen abstracts a
Figure 2: Pyrolytic degradation pathway via Ei mechanism.
Why Ring Size Matters:
-
Cyclohexyl: Abstraction of the
-hydrogen requires the ring to distort from its stable chair form to achieve the planar transition state geometry. This energetic penalty increases stability . -
Cyclopentyl: The ring is already nearly planar (envelope). The geometric rearrangement to the transition state requires less energy, leading to faster degradation (lower
).
Part 5: Recommendations for Researchers
Storage & Handling
-
Solid State: Store Cyclohexyl 4-aminobenzoate below 40°C. While chemically stable, it is susceptible to Ostwald ripening (crystal growth) if stored near its
. -
Formulation: Avoid acidic excipients. Protonation of the amine group (
) destabilizes the ester bond by inductive withdrawal, lowering the significantly.
Quality Control Specification
For lot release of cycloalkyl aminobenzoates, set the following thermal specifications:
-
DSC: Single endothermic peak (Melting) with purity >99.5% (based on peak shape analysis).
-
TGA:
mass loss at 105°C (Solvent/Moisture check). -
Stability limit: Define "Safe Processing Temp" as
.
References
-
Neau, S. H., & Flynn, G. L. (1990). Solid and liquid heat capacities of n-alkyl para-aminobenzoates near the melting point.[1] Pharmaceutical Research, 7(11), 1157-1162.
-
Fulias, A., et al. (2013). Thermal behaviour studies of procaine and benzocaine. Journal of Thermal Analysis and Calorimetry, 113, 215–221.
-
Mura, P., et al. (2020). Thermodynamics of the Enantiotropic Pharmaceutical Compound Benzocaine and Solubility in Pure Organic Solvents. Journal of Pharmaceutical Sciences.
-
Surov, A. O., et al. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Pharmaceutics, 10(3), 123.
-
O'Neil, M.J. (Ed.). (2013).[2][3] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (General reference for Benzocaine physical constants).
Sources
- 1. Solid and liquid heat capacities of n-alkyl para-aminobenzoates near the melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of benzocaine formulated in commercial oral disintegrating tablet platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking synthesis methods for cyclohexyl 4-aminobenzoate
CAS: 80787-45-7 | Molecular Formula: C₁₃H₁₇NO₂ | MW: 219.28 g/mol
Executive Summary & Strategic Analysis
Cyclohexyl 4-aminobenzoate is a structural analog of Benzocaine and Procaine, characterized by the esterification of 4-aminobenzoic acid (PABA) with cyclohexanol. Unlike simple primary alcohols (methanol/ethanol), cyclohexanol is a secondary alcohol presenting moderate steric hindrance (
This guide benchmarks three distinct synthesis pathways. The choice of method depends strictly on the prioritization of cost , purity , or environmental impact .
The Core Challenge: The "Amine-Ester" Paradox
Synthesizing PABA esters presents a fundamental chemoselectivity challenge:
-
Amine Interference: The amino group (-NH₂) is nucleophilic. Under improper activation (e.g., using acid chlorides on unprotected PABA), self-polymerization or amide formation competes with esterification.
-
Electronic Deactivation: The amino group is a strong resonance donor, increasing electron density on the carbonyl carbon, thereby making it less electrophilic and more resistant to nucleophilic attack by the alcohol.
Comparative Benchmarking Data
The following data aggregates experimental baselines for the three primary methodologies.
| Metric | Method A: Direct Fischer Esterification | Method B: Nitro-Acyl Chloride Route | Method C: Enzymatic Transesterification |
| Primary Mechanism | Acid-catalyzed equilibrium shift | Nucleophilic Acyl Substitution + Reduction | Lipase-catalyzed alcoholysis |
| Key Reagent | H₂SO₄ / PTSA | 4-Nitrobenzoyl Chloride / H₂/Pd-C | Novozym 435 (CALB) |
| Yield (Isolated) | 60 – 72% | 88 – 94% | 50 – 65% (Slow kinetics) |
| Purity (HPLC) | 92 – 95% (Requires recrystallization) | >99% | >98% |
| Reaction Time | 8 – 12 Hours | 2 Steps (4h + 6h) | 24 – 48 Hours |
| Atom Economy | High | Low (Stoichiometric waste) | High |
| Scalability | High (Industrial) | Moderate (Multi-step) | Low/Medium (Batch limit) |
| Best For... | Low-cost bulk synthesis | Pharma-grade standards / R&D | Green Chemistry requirements |
Detailed Experimental Protocols
Method A: Direct Fischer Esterification (The Baseline)
Rationale: This is the most economical route but struggles with equilibrium limitations. The electron-donating amine group makes the carboxylic acid less reactive. We compensate by using a large excess of cyclohexanol (acting as both reactant and solvent) and continuous water removal.
Protocol:
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charge: Add 13.7 g (0.1 mol) of 4-aminobenzoic acid (PABA) and 50 mL (approx. 0.48 mol) of cyclohexanol .
-
Catalyst: Slowly add 2.0 mL of concentrated H₂SO₄ dropwise. Caution: Exothermic.
-
Reflux: Heat the mixture to 165°C (Cyclohexanol b.p. is 161°C). Maintain vigorous reflux for 8-12 hours. Monitor water collection in the trap.
-
Workup:
-
Purification: The excess cyclohexanol (high boiling point) makes rotary evaporation difficult. Perform vacuum distillation or recrystallize the residue from ethanol/water.
Critical Insight: The yield is often capped at ~70% because water removal is inefficient in the viscous cyclohexanol media compared to toluene/benzene azeotropes [1].
Method B: The Nitro-Acyl Chloride Route (High Precision)
Rationale: To bypass the deactivated carbonyl of PABA, we use 4-nitrobenzoic acid . The nitro group is electron-withdrawing, activating the carbonyl for esterification. We convert it to the acid chloride (highly reactive) to force the esterification with the hindered secondary alcohol, then reduce the nitro group to the amine.
Step 1: Formation of Cyclohexyl 4-nitrobenzoate
-
Activation: Reflux 16.7 g (0.1 mol) of 4-nitrobenzoic acid with 30 mL thionyl chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂ to obtain crude 4-nitrobenzoyl chloride.
-
Esterification: Dissolve the chloride in 50 mL dry DCM. Add 10.5 g (0.105 mol) cyclohexanol and 12 mL Triethylamine (base scavenger) at 0°C. Stir at RT for 4 hours.
-
Result: Quantitative conversion to the nitro-ester.
Step 2: Catalytic Hydrogenation (Reduction)
-
Reactor: Place the nitro-ester (0.1 mol) in a hydrogenation vessel (Parr shaker or autoclave).
-
Solvent/Catalyst: Dissolve in 100 mL Ethanol. Add 1.0 g of 10% Pd/C catalyst.
-
Reaction: Pressurize to 30-50 psi H₂ gas. Shake/stir at RT for 4-6 hours.
-
Workup: Filter through Celite to remove Pd/C. Evaporate solvent.
-
Yield: Typically >90% overall.
Critical Insight: This method avoids the "sticky" purification of Method A. The intermediate nitro-ester crystallizes easily, and the final reduction is often quantitative [2, 3].
Method C: Enzymatic Transesterification (Green Alternative)
Rationale: Uses Novozym 435 (immobilized Candida antarctica Lipase B) to transesterify Benzocaine (Ethyl 4-aminobenzoate) with Cyclohexanol. This runs under mild conditions, avoiding strong acids.
Protocol:
-
Charge: Mix 1.65 g (10 mmol) Ethyl 4-aminobenzoate and 5 mL Cyclohexanol (excess).
-
Catalyst: Add 100 mg Novozym 435 .
-
Conditions: Incubate at 60°C in an orbital shaker (200 rpm). Connect a vacuum line or use molecular sieves to remove the produced ethanol (driving equilibrium).
-
Duration: 24-48 hours.
-
Workup: Filter off the enzyme beads (reusable). Distill off excess cyclohexanol.
Critical Insight: While "green," the reaction is significantly slower because CALB prefers primary alcohols. Cyclohexanol (secondary) faces steric resistance in the enzyme's active site [4].
Visualizing the Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate synthesis route based on laboratory constraints.
Caption: Decision tree for selecting synthesis methodology based on purity, cost, and environmental constraints.
Mechanistic Workflow: The Nitro-Reduction Route (Method B)
This diagram details the chemical transformations in the high-fidelity Method B, highlighting the critical intermediate steps.
Caption: Step-wise transformation in Method B. Note the activation of the carboxyl group prior to the introduction of the hindered alcohol.
References
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester.[1][2][4][5][6][7][8] Berichte der deutschen chemischen Gesellschaft.
-
BenchChem. (2025).[1][2] A Comparative Guide to the Synthesis of 2-Ethylhexyl 4-aminobenzoate. (Used as proxy for alkyl 4-aminobenzoate reduction protocols). Link
-
ScienceMadness. (2018). Reduction of 4-nitrobenzoic acid esters.[2] (Discussion on Pd/C vs Fe/HCl selectivity). Link
-
ResearchGate. (2025). Continuous Enzymatic Synthesis of Biodiesel with Novozym 435. (Kinetic data on CALB with secondary alcohols). Link
-
PubChem. (2025).[9] Cyclohexyl 4-aminobenzoate Compound Summary. National Library of Medicine.[9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Novozym 435-catalysed transesterification of crude soya bean oils for biodiesel production in a solvent-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Cyclohexylmethyl-p-aminobenzoic acid | C14H19NO2 | CID 13273360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cyclohexyl 4-aminobenzoate
[1][2][3]
Executive Summary & Hazard Profile
Cyclohexyl 4-aminobenzoate (CAS: 80787-45-7) is an ester derivative of 4-aminobenzoic acid (PABA).[1][2][3] While often used as an intermediate in organic synthesis and pharmaceutical development, its handling requires specific precautions due to the dual nature of its functional groups: the amine (potential sensitizer) and the ester (solvent interactions).
Critical Hazard Assessment:
-
Physical State: Solid (Powder/Crystalline).
-
Primary Risks: Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity (Respiratory Irritation), and potential Skin Sensitization (Category 1).[4]
-
Hidden Risk: As a solid, electrostatic charging can cause "dust fly," increasing inhalation risk during weighing.
The Golden Rule: Treat this compound as a potent sensitizer . Once a researcher is sensitized to an aminobenzoate, they may develop cross-sensitivity to structurally related anesthetics (e.g., benzocaine, procaine).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling Cyclohexyl 4-aminobenzoate in a research setting.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Nitrile Rubber (0.11 mm min) | Why not Latex? Ester functionalities can degrade natural rubber latex, increasing permeability.[1][2][3] Nitrile provides superior chemical resistance to aromatic esters and amines. |
| Eye Protection | Safety Glasses w/ Side Shields | Standard impact protection.[2][5] If generating dust outside a hood (not recommended), use Chemical Goggles to prevent mucosal contact. |
| Respiratory | Fume Hood (Primary) | Engineering controls are superior to respirators.[2] If hood work is impossible, use a P95/P100 Particulate Respirator . |
| Body Defense | Lab Coat (High-Neck) | Must cover street clothes completely.[1][2][3] Cotton/polyester blends are acceptable; fire-resistant (Nomex) is required if used with flammable solvents.[1][2][3] |
Glove Selection Logic: The "Permeation" Factor[1][6][7]
As a scientist, you must understand why you choose specific gloves. Relying on generic "lab gloves" is a common failure point.
The Mechanism of Failure[1]
-
Latex: The cyclohexyl ester group is lipophilic. It can swell the latex polymer matrix, opening "micro-pores" that allow the amine to pass through to the skin.
-
Nitrile: The acrylonitrile polymer structure is tighter and more resistant to non-polar organic esters.
Protocol:
-
Standard Handling: Single Nitrile Glove (4 mil / 0.1 mm).
-
Synthesis/Solvent Handling: Double Gloving (Nitrile over Nitrile) or Silver Shield® laminate gloves if dissolved in penetrating solvents (e.g., DCM, Chloroform).
Visualization: PPE Decision Logic
Figure 1: Decision tree for selecting appropriate hand protection based on physical state and solvent carrier.
Operational Protocols
Phase A: Weighing & Transfer[1]
-
The Problem: Static electricity causes fine organic powders to "jump" or cling to spatulas, leading to trace contamination on balances.
-
The Fix:
-
Place the balance inside the fume hood if possible.
-
If the balance is external, use a static eliminator (ionizing bar).
-
Tare the vial, not the paper. Weigh directly into the tared reaction vessel to avoid transfer losses and dust generation.
-
Phase B: Reaction & Synthesis[1][2]
-
Temperature Control: Aminobenzoates can degrade or polymerize (oxidize) at high temperatures. Ensure inert atmosphere (Argon/Nitrogen) if heating.
-
Spill Management:
Phase C: Decontamination (The "Doffing" Procedure)
Most exposure occurs after the experiment, when removing gear.
-
Wash Gloves: Rinse gloves with soap and water before removing them if they are visibly contaminated.
-
Removal: Use the "beak" method (pinch outside of one glove, pull off inside-out) to ensure skin never touches the outer glove surface.
-
Hand Wash: Immediately wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residue).
Disposal & Waste Management
Cyclohexyl 4-aminobenzoate is an organic amine and must not be disposed of down the drain.[1][2][3] It poses a risk to aquatic environments (Harmful to aquatic life with long-lasting effects).[1][2][3][6]
| Waste Stream | Description | Disposal Action |
| Solid Waste | Contaminated gloves, weigh boats, paper towels.[1][2][3] | Place in Hazardous Solid Waste bin (Red bag/Drum). Label: "Contaminated Debris - Aminobenzoates".[1][2][3] |
| Liquid Waste | Mother liquors, reaction solvents.[2] | Segregate into Organic Solvents (Non-Halogenated) unless halogenated solvents were used. |
| Sharps | Needles/Syringes used for transfer.[2] | Sharps Container . Do not recap needles. |
Visualization: Workflow Lifecycle
Figure 2: The "Cradle-to-Grave" workflow for handling aminobenzoates in the laboratory.
References
-
Sigma-Aldrich. (2024).[2][3][6] Safety Data Sheet: Cyclohexyl 4-aminobenzoate (CAS 80787-45-7).[1][2][3] Retrieved from
-
PubChem. (2025).[2] Compound Summary: Hexyl 4-aminobenzoate (Analog).[1][2][3] National Library of Medicine. Retrieved from [1][2][3]
-
Ansell. (2024).[2] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1][2][3]
-
TCI Chemicals. (2024).[2][4] Safety Data Sheet: 4-Aminobenzoic Acid (Structural Parent).[1][2][3] Retrieved from [1][2][3]
-
National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [1][2][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
